

# Difference between (R)- and (S)-Ethyl 2-hydroxypropanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Ethyl 2-hydroxypropanoate

Cat. No.: B143356

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An In-depth Technical Guide to the Enantiomers of Ethyl 2-hydroxypropanoate: (R)- vs. (S)-

## Introduction

Ethyl 2-hydroxypropanoate, commonly known as ethyl lactate, is a chiral ester derived from the reaction of lactic acid and ethanol. Its molecular structure contains a single stereogenic center, giving rise to two non-superimposable mirror-image forms known as enantiomers: **(R)-Ethyl 2-hydroxypropanoate** and (S)-Ethyl 2-hydroxypropanoate. While these enantiomers share identical chemical formulas and many physical properties, their distinct spatial arrangements lead to significant differences in their optical activity and interactions with other chiral molecules, a critical aspect in the fields of pharmaceuticals, fine chemicals, and materials science.

This technical guide provides a comprehensive comparison of the (R)- and (S)- enantiomers of ethyl lactate, detailing their physicochemical properties, synthesis, separation, and applications, with a focus on the technical requirements for researchers and drug development professionals.

## Physicochemical Properties

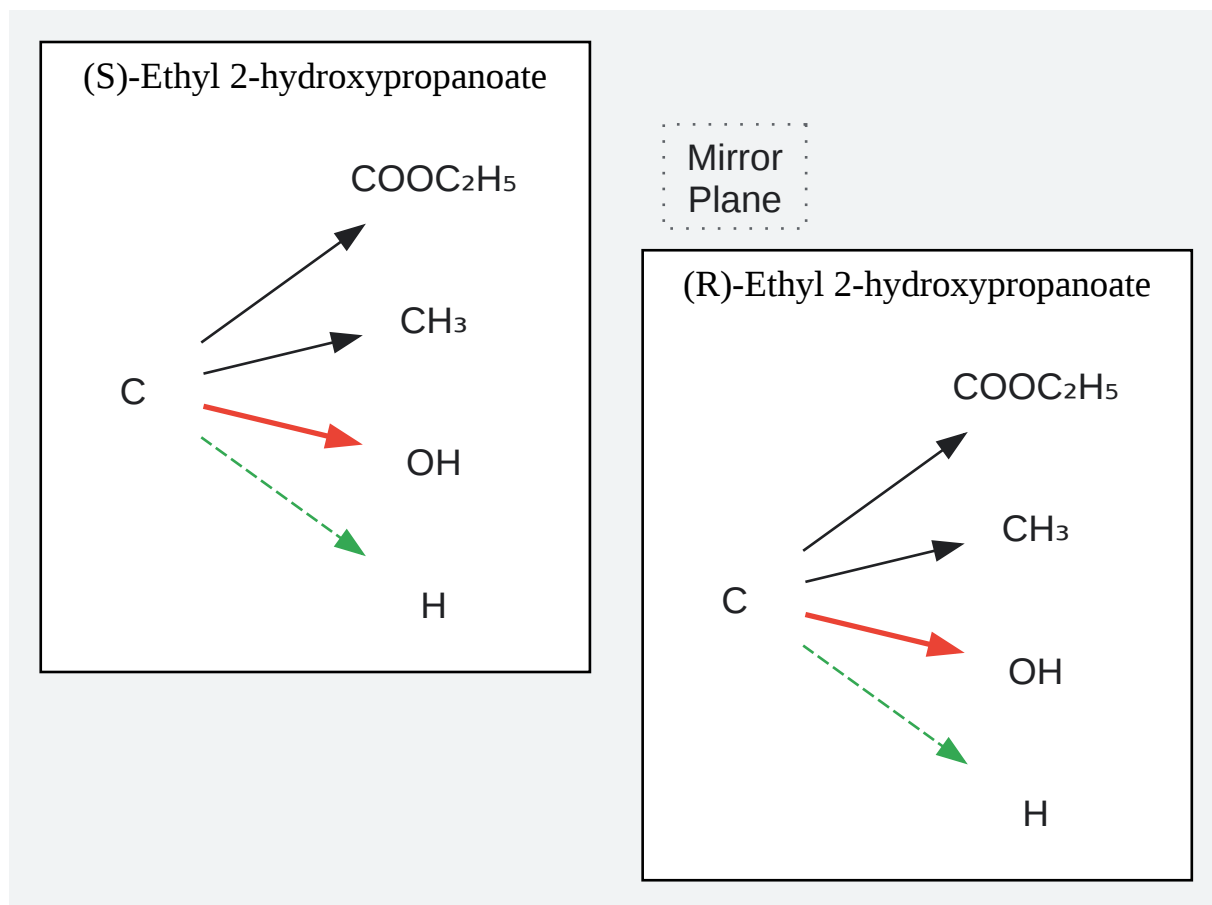
The fundamental physical properties of the (R)- and (S)- enantiomers are identical, with the exception of their interaction with plane-polarized light. The racemic mixture, a 1:1 combination of both enantiomers, is optically inactive.

Property	(S)-Ethyl 2-hydroxypropanoate	(R)-Ethyl 2-hydroxypropanoate	Racemic Ethyl Lactate
Synonyms	Ethyl L-(-)-lactate, (-)-Ethyl lactate	Ethyl D-(+)-lactate, (+)-Ethyl lactate	Ethyl DL-lactate
CAS Number	687-47-8[1]	7699-00-5[2]	97-64-3[3]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> [1]	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> [2]	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> [3]
Molecular Weight	118.13 g/mol [1]	118.13 g/mol [2]	118.13 g/mol [3]
Appearance	Colorless liquid	Colorless liquid	Clear, colorless liquid[4]
Boiling Point	154-155 °C at 760 mmHg[1]	154.5 °C at 760 mmHg[2]	151-155 °C
Melting Point	-26 °C	Not Available	-26 °C[5]
Density	1.034 - 1.038 g/cm <sup>3</sup> at 20 °C[1]	~1.1 g/cm <sup>3</sup> [2]	1.034 g/mL
Refractive Index	1.412 - 1.414 at 20 °C[1]	~1.410 - 1.416	1.4100 - 1.4160
Specific Rotation [α] <sub>D</sub>	-10.0° to -11.3° (neat, 20 °C)	+10° to +11.5° (neat, 20 °C)	0°
Solubility	Miscible with water, alcohols, ketones, and esters	Soluble in water	Miscible with water[4]

## Stereochemistry and Optical Activity

The defining difference between the two enantiomers is their three-dimensional structure. According to the Cahn-Ingold-Prelog (CIP) priority rules, the groups attached to the chiral carbon (C2) are assigned priorities. For ethyl lactate, the priorities are: -OH > -COOC<sub>2</sub>H<sub>5</sub> > -CH<sub>3</sub> > -H. The orientation of these groups determines the (R) (rectus, right) or (S) (sinister, left) configuration. This structural difference causes them to rotate plane-polarized light in equal but

opposite directions. The (S)-enantiomer is levorotatory (-), while the (R)-enantiomer is dextrorotatory (+).



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Caption: Stereochemical relationship between (S)- and (R)-Ethyl 2-hydroxypropanoate.

## Synthesis and Chiral Separation

The origin of ethyl lactate often dictates its enantiomeric composition.

- **Biosynthesis:** Fermentation processes using microorganisms typically produce lactic acid of high enantiomeric purity, which is then esterified. Most biological sources yield (S)-lactic acid, resulting in the production of (S)-Ethyl lactate, also known as ethyl (-)-L-lactate.[6]
- **Chemical Synthesis:** Industrial production from petrochemical feedstocks, such as the reaction between acetaldehyde and hydrogen cyanide followed by hydrolysis and esterification, generally produces a racemic mixture of (R)- and (S)-ethyl lactate.

Due to the stereospecific requirements in many applications, particularly in pharmaceuticals, the separation of these racemic mixtures is crucial.

## Experimental Protocol: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of ethyl lactate enantiomers.<sup>[7][8]</sup>

**Objective:** To separate and quantify the (R)- and (S)- enantiomers of ethyl lactate from a racemic mixture to determine enantiomeric excess (ee%).

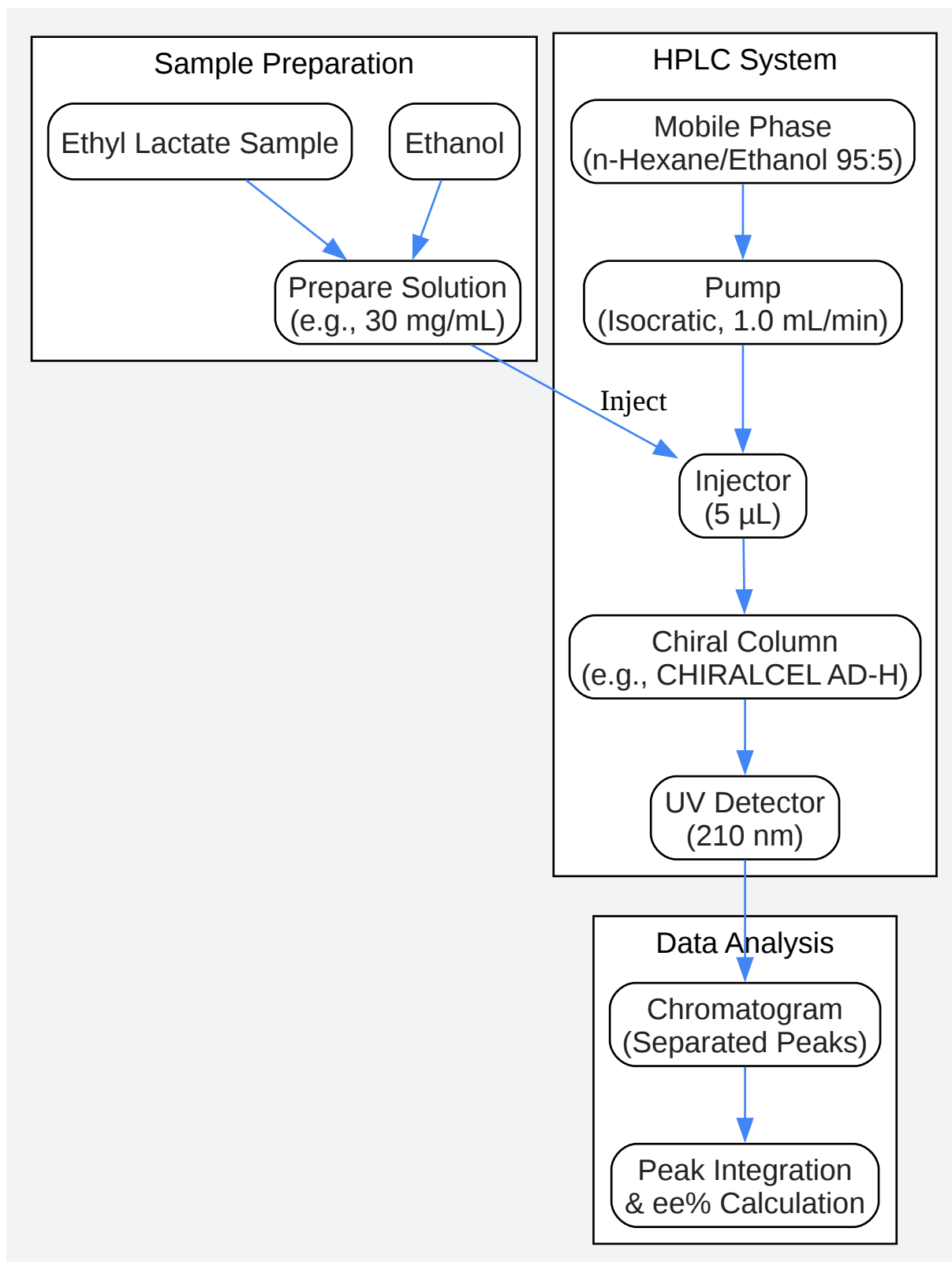
**Materials and Equipment:**

- HPLC system with a UV detector
- Chiral Stationary Phase Column: Coated polysaccharide derivative column, e.g., amylose-tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5 µm).<sup>[7]</sup>
- Mobile Phase: n-Hexane and Ethanol (HPLC grade)
- Sample: Racemic ethyl lactate standard, and the sample to be analyzed.
- Class A volumetric flasks and pipettes.

**Methodology:**

- Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Ethanol (e.g., 95:5 v/v).<sup>[7]</sup> The mixture should be filtered through a 0.45 µm filter and degassed prior to use.
- Standard/Sample Preparation: Accurately weigh and dissolve the ethyl lactate sample in ethanol to a known concentration (e.g., 30 mg/mL).<sup>[7]</sup>
- Chromatographic Conditions:
  - Column: DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5 µm<sup>[7]</sup>

- Mobile Phase: n-Hexane/Ethanol (95:5 v/v)[7]
- Flow Rate: 1.0 mL/min[7]
- Elution: Isocratic[7]
- Column Temperature: 20 °C[7]
- Detection Wavelength: 210 nm[7]
- Injection Volume: 5 µL[7]
- Analysis:
  - Inject the racemic standard to determine the retention times for the (R)- and (S)-enantiomers.
  - Inject the sample solution.
  - Identify the peaks corresponding to each enantiomer based on the retention times from the standard run.
- Quantification: The enantiomeric excess (ee%) is calculated from the peak areas (A) of the two enantiomers using the formula:
  - $ee\% = [ | A(S) - A(R) | / ( A(S) + A(R) ) ] \times 100$



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Caption: Experimental workflow for chiral HPLC separation of ethyl lactate enantiomers.

## Applications in Research and Drug Development

While racemic ethyl lactate is widely used as a "green" solvent due to its biodegradability and low toxicity, the enantiomerically pure forms are highly valued as chiral building blocks in asymmetric synthesis.<sup>[6][9][10]</sup>

- (S)-Ethyl Lactate: As the naturally derived and more readily available enantiomer, (S)-ethyl lactate is a cornerstone in the synthesis of complex chiral molecules.<sup>[11]</sup> Its stereocenter can be retained or inverted to introduce chirality into a target molecule with high stereoselectivity. It serves as a precursor for pharmaceuticals, agrochemicals, and fragrances where a specific stereoisomer is required for biological activity.<sup>[11]</sup>
- (R)-Ethyl Lactate: Although less common from natural sources, (R)-ethyl lactate is equally important for synthesizing the enantiomers of target molecules that may not be accessible from the (S)-form. It is crucial for creating compound libraries and in structure-activity relationship (SAR) studies, where researchers compare the biological effects of both enantiomers of a drug candidate.

The significance of using a single enantiomer in drug development cannot be overstated. Often, one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects (dystomer).<sup>[11]</sup> Therefore, access to both (R)- and (S)-ethyl lactate as starting materials is essential for modern medicinal chemistry.

## Conclusion

The primary differences between (R)- and (S)-Ethyl 2-hydroxypropanoate stem from their opposite stereochemistry. This fundamental structural distinction gives rise to their opposing optical rotations and their differential interactions with other chiral entities, such as biological receptors or chiral catalysts. While their bulk physical properties like boiling point and density are identical, their utility in stereospecific applications is vastly different. (S)-Ethyl lactate is a widely used chiral synthon derived from biological sources, whereas the racemic mixture is common from industrial synthesis and requires chiral resolution for stereospecific applications. A thorough understanding and analytical control of the enantiomeric purity of ethyl lactate are paramount for its successful application in research, development, and manufacturing.

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- To cite this document: BenchChem. [Difference between (R)- and (S)-Ethyl 2-hydroxypropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143356#difference-between-r-and-s-ethyl-2-hydroxypropanoate]

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